2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
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Overview
Description
2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the thiazole ring.
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but with an ester functional group instead of the thiazole ring.
Uniqueness
2-(2-(4-Bromophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to the presence of both the thiazole ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
116758-94-2 |
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Molecular Formula |
C19H14BrNO2S |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[2-[(E)-2-(4-bromophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H14BrNO2S/c20-15-9-6-13(7-10-15)8-11-17-21-19(14-4-2-1-3-5-14)16(24-17)12-18(22)23/h1-11H,12H2,(H,22,23)/b11-8+ |
InChI Key |
MPXHMZDKZAGMDT-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)Br)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)Br)CC(=O)O |
Origin of Product |
United States |
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